An In-Depth Technical Guide to 2-Chlorothiazole-4-carbonitrile for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-Chlorothiazole-4-carbonitrile for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of functionalized heterocyclic scaffolds is paramount to the successful development of novel therapeutic agents. Among these, 2-Chlorothiazole-4-carbonitrile has emerged as a highly versatile and valuable building block. Its unique electronic properties and multiple reactive sites offer a gateway to a diverse array of complex molecular architectures. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Chlorothiazole-4-carbonitrile, alongside practical insights into its synthesis, reactivity, and applications, tailored for researchers and professionals in the pharmaceutical sciences.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a synthetic intermediate is the bedrock of its effective utilization. The key physical and chemical data for 2-Chlorothiazole-4-carbonitrile (CAS No. 944124-72-5) are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄HClN₂S | [1][2] |
| Molecular Weight | 144.58 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Boiling Point (Predicted) | 291.1 ± 32.0 °C | [3] |
| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | -3.33 ± 0.10 | [3] |
Spectroscopic Characterization:
The structural integrity of 2-Chlorothiazole-4-carbonitrile is unequivocally confirmed through a combination of spectroscopic techniques. While publicly available experimental spectra are limited, a leading chemical database indicates the availability of Infrared (IR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Mass Spectrometry (MS), and Proton Nuclear Magnetic Resonance (¹H-NMR) data for this compound.
-
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to be simple, exhibiting a single singlet for the proton at the 5-position of the thiazole ring. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent nitrile and chloro substituents.
-
¹³C-NMR Spectroscopy: The carbon NMR spectrum will provide distinct signals for the four carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the characteristic region of 115-125 ppm[1][4]. The carbons of the thiazole ring will have chemical shifts dictated by the substitution pattern and the heteroatoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band corresponding to the C≡N stretching vibration, typically found in the range of 2210-2260 cm⁻¹. Other characteristic peaks will correspond to the C=N and C-S stretching vibrations of the thiazole ring.
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of chlorine, the cyano group, or cleavage of the thiazole ring, providing further structural confirmation.
Synthesis and Reactivity: A Chemist's Perspective
The synthetic accessibility and predictable reactivity of 2-Chlorothiazole-4-carbonitrile are key to its utility.
Synthetic Approach: A Plausible Retrosynthetic Pathway
A potential retrosynthetic analysis suggests that 2-Chlorothiazole-4-carbonitrile could be prepared from a suitable α-haloketone or its equivalent and a thioamide.
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic pathway to 2-Chlorothiazole-4-carbonitrile.
Step-by-Step Conceptual Protocol:
-
Cyclocondensation: React a suitable α-haloacetylnitrile with thiourea in a polar solvent like ethanol. This reaction proceeds via a Hantzsch-type condensation to form the 2-aminothiazole-4-carbonitrile intermediate.
-
Purification of Intermediate: The resulting aminothiazole can be isolated and purified using standard techniques such as recrystallization or column chromatography.
-
Sandmeyer Reaction: The purified 2-aminothiazole-4-carbonitrile is then subjected to a Sandmeyer reaction. This involves diazotization of the amino group with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures, followed by the introduction of the chloro group using a copper(I) chloride catalyst.
-
Final Purification: The crude 2-Chlorothiazole-4-carbonitrile is then purified to the desired analytical standard, typically through column chromatography or recrystallization.
Reactivity Profile: A Hub for Molecular Diversification
The chemical reactivity of 2-Chlorothiazole-4-carbonitrile is dominated by the presence of the chloro substituent at the 2-position and the nitrile group at the 4-position.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the adjacent nitrogen atom and the nitrile group[5]. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a library of 2-substituted-4-cyanothiazole derivatives[5][6][7]. The general mechanism involves the attack of the nucleophile on the C2 carbon, followed by the departure of the chloride leaving group[6][7].
-
Cross-Coupling Reactions: The C-Cl bond can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[8][9][10][11][12]. This powerful C-C bond-forming reaction enables the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position, further expanding the molecular diversity accessible from this starting material.
Illustrative Reaction Workflow: Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
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Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for functionalization and derivatization.
Applications in Drug Discovery and Development
The 2-chlorothiazole moiety is a recognized pharmacophore present in a number of biologically active compounds. The ability to readily modify the 2- and 4-positions of 2-Chlorothiazole-4-carbonitrile makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening. Thiazole-containing compounds have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
While specific examples detailing the direct use of 2-Chlorothiazole-4-carbonitrile in the synthesis of named drug candidates are not prevalent in publicly accessible literature, its structural motifs are found in numerous patented compounds and research articles exploring novel therapeutic agents. The 2-arylthiazole-4-carbonitrile scaffold, readily accessible from this starting material, is a common core in molecules targeting various enzymes and receptors.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling 2-Chlorothiazole-4-carbonitrile.
-
Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors[13][14][15].
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS)[13][14][15].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[13].
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-Chlorothiazole-4-carbonitrile stands as a testament to the power of functionalized heterocyclic compounds in advancing chemical synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for the modern medicinal chemist. This guide has provided a comprehensive, yet practical, overview to empower researchers to confidently and effectively utilize this valuable building block in their quest for the next generation of therapeutic innovations.
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